Peniophorin B

Description

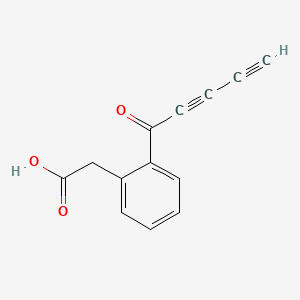

Peniophorin B is a polyacetylenic antibiotic first isolated from the fungus Peniophora affinis Burt. Gerber et al. (1980) characterized its structure and antimicrobial activity, identifying it as a secondary metabolite with potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Structurally, this compound belongs to a class of linear polyacetylenes characterized by conjugated triple bonds, which are critical for its bioactivity. Its molecular formula (C₁₈H₂₄O₃) and stereochemistry were confirmed via spectroscopic methods, including NMR and mass spectrometry . Unlike many fungal metabolites, this compound exhibits selective toxicity, making it a candidate for antimicrobial drug development.

Properties

CAS No. |

75217-62-8 |

|---|---|

Molecular Formula |

C13H8O3 |

Molecular Weight |

212.2 g/mol |

IUPAC Name |

2-(2-penta-2,4-diynoylphenyl)acetic acid |

InChI |

InChI=1S/C13H8O3/c1-2-3-8-12(14)11-7-5-4-6-10(11)9-13(15)16/h1,4-7H,9H2,(H,15,16) |

InChI Key |

GZZLMNZSYOTUPH-UHFFFAOYSA-N |

SMILES |

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |

Canonical SMILES |

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |

Other CAS No. |

75217-62-8 |

Synonyms |

2-(1-oxo-2,4-pentadiynl)phenylacetic acid peniophorin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Peniophorin B shares structural and functional similarities with other fungal-derived compounds. Below is a detailed comparison with three key analogs: Peniophorin A, Xylerythrin, and Ganoderma triterpenoids.

Structural and Functional Comparison

Research Findings and Contrasts

Peniophorin A vs. B :

Both compounds were isolated from Peniophora affinis and exhibit antimicrobial properties. However, Peniophorin A demonstrates a broader spectrum of activity, including inhibition of Escherichia coli, which this compound lacks. This difference is attributed to Peniophorin A’s additional hydroxyl group, enhancing its solubility and membrane permeability .- Xylerythrin: A pigment from Peniophora sanguinea, Xylerythrin shares a fungal origin with this compound but belongs to the anthraquinone class. Unlike this compound, it lacks antimicrobial activity and instead serves as a redox-active pigment with antioxidant properties .

- Ganoderma Triterpenoids: Triterpenoids from Ganoderma lucidum (e.g., ganoderic acids) are structurally distinct, featuring cyclic skeletons. They exhibit anti-inflammatory and anticancer activities via modulation of NF-κB and apoptosis pathways, contrasting with this compound’s direct bactericidal effects .

Q & A

Q. What computational tools are critical for integrating this compound’s structural data with functional studies?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict target binding and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or competitive binding assays .

Tables for Reference

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

Table 3 : Key Journals for Publishing this compound Research

| Journal | Focus Area | Data Sharing Policy |

|---|---|---|

| Journal of Natural Products | Isolation and bioactivity | Requires raw spectral data |

| ACS Medicinal Chemistry Letters | Structure-activity relationships | Mandatory deposition of synthetic protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.